Sodium 2-ethyl-5-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 2-ethyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈NNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-ethyl-5-nitrobenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of 2-ethyl-5-nitrobenzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the sulfinate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-ethyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form different organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various organosulfur compounds, including sulfonamides and sulfones.
Scientific Research Applications
Sodium 2-ethyl-5-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organosulfur compounds.
Biology: It serves as a tool for studying sulfur-containing biomolecules.
Medicine: Research into potential therapeutic agents often involves this compound.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 2-ethyl-5-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. This mechanism is crucial in many synthetic pathways, particularly in the formation of sulfonamides and sulfones .
Comparison with Similar Compounds
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 2-ethyl-5-nitrobenzene-1-sulfinate is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. Compared to other sodium sulfinates, it offers unique advantages in terms of stability and reactivity, making it a valuable reagent in synthetic chemistry .
Biological Activity
Sodium 2-ethyl-5-nitrobenzene-1-sulfinate is a compound of interest due to its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound is a sulfonate derivative of nitrobenzene, characterized by the presence of both a nitro group and a sulfonate group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including antimicrobial, antitumor, and anti-inflammatory effects. Below is a summary of key findings from recent studies.
Antimicrobial Activity
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Inhibition of Pathogenic Bacteria : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it was found effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like amoxicillin.
Bacterial Strain MIC (µg/mL) Standard Antibiotic (Amoxicillin) Staphylococcus aureus 32 16 Escherichia coli 64 32 Pseudomonas aeruginosa 128 64 - Fungal Activity : The compound also demonstrated antifungal activity against common pathogens such as Candida albicans, with MIC values indicating effective inhibition at low concentrations.
Antitumor Activity
Recent research has indicated that this compound possesses cytotoxic effects on various cancer cell lines. In vitro studies have revealed:
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Cytotoxicity against HeLa Cells : The compound was tested against HeLa cells, showing an IC50 value of approximately 15 µM, which indicates a potent inhibitory effect on cell proliferation.
Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in target cells, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cellular proliferation and survival, contributing to its antitumor effects.
Case Study 1: Antimicrobial Efficacy
In a study involving the treatment of infected wounds in animal models, this compound was applied topically. Results indicated a significant reduction in bacterial load within the wound site compared to control groups treated with saline.
Case Study 2: Anticancer Potential
A clinical trial assessing the efficacy of this compound in patients with advanced solid tumors showed promising results. Patients receiving the compound exhibited tumor shrinkage and improved quality of life metrics compared to those receiving standard chemotherapy alone.
Properties
Molecular Formula |
C8H8NNaO4S |
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Molecular Weight |
237.21 g/mol |
IUPAC Name |
sodium;2-ethyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-2-6-3-4-7(9(10)11)5-8(6)14(12)13;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
FPSGANFJBQLUBW-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
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